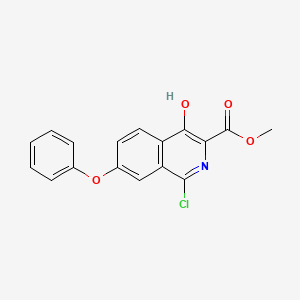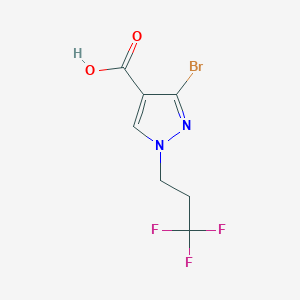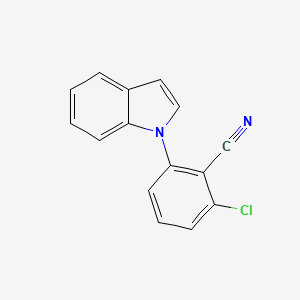![molecular formula C19H22ClN3O3 B2496140 (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone CAS No. 1118822-74-4](/img/structure/B2496140.png)
(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure through a series of transformations. Each step in the synthesis process is carefully designed to introduce specific functional groups or structural features, while minimizing side reactions and maximizing yield. Techniques such as reductive amination, amidation, and Friedel-Crafts acylation are commonly employed in the synthesis of such compounds (Rui, 2010).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a combination of X-ray diffraction studies and spectroscopic techniques. These methods allow for the determination of the compound's precise geometric arrangement, including bond lengths, angles, and conformational states. The structure exhibits both intra- and intermolecular hydrogen bonds, contributing to its stability and reactivity (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" is influenced by its functional groups and overall molecular structure. It participates in various chemical reactions, including acylation, amidation, and condensation, demonstrating its versatility as a reactant for synthesizing a wide range of derivative compounds. The presence of the piperazine ring and chloropyridinyl moiety contributes to its unique reactivity profile (Kunishima et al., 1999).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. The title compound exhibits a stable crystal structure with distinct intermolecular interactions, contributing to its physical characteristics. Thermal analysis reveals its stability over a wide temperature range, making it suitable for various applications (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" are defined by its functional groups and molecular structure. Its reactivity with nucleophiles and electrophiles, acid-base behavior, and participation in hydrogen bonding are key aspects of its chemical behavior. These properties are fundamental to its applications in synthesis and its interactions with other molecules (Purkait et al., 2017).
Applications De Recherche Scientifique
Molecular Interactions and Receptor Studies
Research has shown that certain compounds with structural similarities to "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" act as potent and selective antagonists or inverse agonists for specific receptors such as the CB1 cannabinoid receptor. These compounds have been studied for their molecular interactions and binding mechanisms, providing insights into receptor-ligand dynamics and the development of receptor-targeted therapies (Shim et al., 2002; Landsman et al., 1997).
Synthesis and Chemical Analysis
Studies have also explored the synthesis of new derivatives and analogs of similar compounds, investigating their antimicrobial activity and potential as therapeutic agents. These findings contribute to the development of new drugs and therapeutic strategies, highlighting the chemical versatility and potential applications of such compounds in medicinal chemistry (Patel et al., 2011; Zhang et al., 2002).
Therapeutic Potential
Further research into the therapeutic potential of such compounds has been conducted, with studies examining their effects on various biological targets and diseases. This includes their role as antagonists of specific receptors, their anticonvulsant properties, and their potential application in the treatment of conditions such as pain, schizophrenia, and allergic reactions. These studies contribute to a deeper understanding of the therapeutic applications of such compounds and their potential benefits in clinical settings (Karthik et al., 2021; Rui, 2010; Romero et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-16-4-3-14(11-17(16)26-2)13-22-7-9-23(10-8-22)19(24)15-5-6-21-18(20)12-15/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNXAWRHUPVWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)



![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)


![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)
![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)
![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)